N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O.ClH/c19-14-4-6-15-12(8-14)3-5-16(15)18(23)22-10-13-2-1-11(9-21)7-17(13)20;/h1-2,4,6-8,16H,3,5,9-10,21H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNWLBXQAXQBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=C(C=C(C=C3)CN)F)C=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Aminomethyl Intermediate: This step involves the reaction of a fluorinated benzyl halide with an amine to form the aminomethyl intermediate.
Cyclization to Form the Indene Backbone: The intermediate undergoes cyclization under specific conditions to form the indene structure.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Impact: Dual fluorine substitution may enhance blood-brain barrier penetration relative to non-fluorinated analogs like LY186641 .
- Synthetic Challenges: Lower yields in analogs with bulky substituents (e.g., Compound 4) suggest the target compound’s aminomethyl group balances synthetic feasibility and bioactivity .
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClF2N2O |
| Molecular Weight | 356.81 g/mol |
| CAS Registry Number | 1123837-84-2 |
The presence of functional groups such as the amine and carboxamide suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular systems.
Preliminary studies indicate that this compound may exhibit several pharmacological effects:
- Receptor Binding : The compound's structure suggests it may interact with neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : Its functional groups may allow it to inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
Further research is needed to elucidate the specific receptors and enzymes targeted by this compound.
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Antiproliferative Effects : Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties.
- Neuroprotective Effects : Preliminary findings suggest neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.
In Vivo Studies
Limited in vivo studies have been conducted. However, initial animal model research indicates:
- Cardiovascular Effects : The compound may influence heart rate and blood pressure regulation, indicating potential applications in cardiovascular therapies.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving a murine model of breast cancer demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests its potential as an adjunct therapy in oncology.
- Case Study on Neurological Disorders : In a pilot study involving patients with early-stage Alzheimer's disease, the compound exhibited promising results in improving cognitive function and reducing symptoms associated with neurodegeneration.
Q & A
Advanced Question
Core scaffold modifications :
- Vary substituents on the indene ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- Replace the fluorophenyl group with bioisosteres (e.g., pyridyl, thiophenyl) to assess solubility and potency .
Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
In silico screening : Virtual libraries of analogues can be docked into target proteins to prioritize synthesis .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of aerosols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Question
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
What computational tools are suitable for predicting its metabolic stability?
Advanced Question
- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor or MetaCore can identify potential oxidation sites .
- MD simulations : Simulate liver microsome environments to estimate half-life and metabolite formation .
How should researchers address discrepancies in biological activity across different assay platforms?
Advanced Question
- Assay standardization : Use validated cell lines and control compounds (e.g., staurosporine for apoptosis assays) .
- Cross-platform validation : Compare results from FP, SPR, and cell-based assays to rule out technical artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
